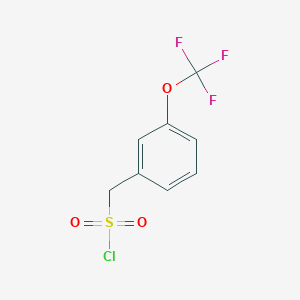

3-(Trifluoromethoxy)phenylmethanesulfonyl chloride

Description

Properties

IUPAC Name |

[3-(trifluoromethoxy)phenyl]methanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3O3S/c9-16(13,14)5-6-2-1-3-7(4-6)15-8(10,11)12/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGJPIKDHOAYOHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)CS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101207866 | |

| Record name | Benzenemethanesulfonyl chloride, 3-(trifluoromethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101207866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263274-68-5 | |

| Record name | Benzenemethanesulfonyl chloride, 3-(trifluoromethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1263274-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanesulfonyl chloride, 3-(trifluoromethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101207866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trifluoromethoxy)phenylmethanesulfonyl chloride typically involves the reaction of 3-(Trifluoromethoxy)phenylmethanol with thionyl chloride (SOCl2) under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from affecting the reaction. The reaction mixture is heated to reflux, and the progress is monitored using techniques such as thin-layer chromatography (TLC).

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 3-(Trifluoromethoxy)phenylmethanesulfonyl chloride can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by various nucleophiles such as amines, alcohols, or thiols.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Hydrolysis: In the presence of water, this compound can hydrolyze to form 3-(Trifluoromethoxy)phenylmethanesulfonic acid.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, thiols

Solvents: Dichloromethane, chloroform, toluene

Catalysts: Tertiary amines (e.g., triethylamine) to neutralize the hydrochloric acid formed during the reaction

Major Products:

- Substituted sulfonamides, sulfonate esters, and sulfonate thioesters depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

The compound serves as a reactive intermediate in organic synthesis. Its sulfonyl chloride group can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols. This property allows for the formation of diverse sulfonamides, sulfonate esters, and thioesters .

Medicinal Chemistry

In medicinal chemistry, 3-(Trifluoromethoxy)phenylmethanesulfonyl chloride is utilized in the development of pharmaceuticals. It acts as an important building block for synthesizing biologically active compounds that target specific enzymes or receptors. The trifluoromethoxy group enhances the lipophilicity and metabolic stability of drug candidates, potentially increasing their bioactivity .

The compound exhibits significant biological activity, particularly as an enzyme inhibitor. Its mechanism involves covalent bonding with nucleophilic sites on enzymes, which can lead to the inhibition of cell signaling pathways critical for cell proliferation and survival . Specific studies have highlighted its potential therapeutic applications in treating diseases related to enzyme dysregulation.

Case Studies and Research Findings

- Enzyme Inhibition Studies : Research has demonstrated that this compound effectively inhibits certain enzymes involved in metabolic pathways. For example, it has been shown to interact with cytochrome P450 enzymes, influencing drug metabolism and pharmacokinetics .

- Synthesis of Drug Candidates : A notable study involved using this compound to synthesize novel sulfonamide derivatives that exhibited enhanced biological activity against specific cancer cell lines. The incorporation of the trifluoromethoxy group was crucial for improving the compounds' efficacy .

- Development of Agrochemicals : The compound has also found applications in developing agrochemicals, where its ability to modify biological pathways in plants has been exploited to create more effective herbicides and pesticides .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Used as a reactive intermediate for synthesizing sulfonamides and esters |

| Medicinal Chemistry | Building block for pharmaceuticals targeting specific enzymes or receptors |

| Biological Activity | Acts as an enzyme inhibitor affecting cell signaling pathways |

| Agrochemicals | Development of herbicides and pesticides leveraging its reactivity |

Mechanism of Action

The mechanism of action of 3-(Trifluoromethoxy)phenylmethanesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of a covalent bond between the nucleophile and the sulfur atom, resulting in the substitution of the chloride ion.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 3-(Trifluoromethoxy)phenylmethanesulfonyl chloride with structurally related sulfonyl chlorides:

Research Findings and Trends

- Synthetic utility : The trifluoromethoxy group improves metabolic stability in drug candidates, making the target compound valuable in medicinal chemistry .

- Market demand : Sulfonyl chlorides with fluorine-containing substituents are increasingly sought after for high-performance polymers and electronics .

Biological Activity

3-(Trifluoromethoxy)phenylmethanesulfonyl chloride (CAS No. 1263274-68-5) is a sulfonyl chloride compound with significant biological activity, particularly in the context of enzyme inhibition and potential therapeutic applications. This article reviews its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C9H8ClF3O2S

- Molecular Weight : 296.67 g/mol

- Structure : The compound features a trifluoromethoxy group attached to a phenyl ring, which is further linked to a methanesulfonyl chloride moiety.

This compound acts primarily as an inhibitor of specific enzymes involved in cell signaling and proliferation. Its mechanism includes:

- Enzyme Inhibition : The compound has been shown to inhibit fibroblast growth factor receptors (FGFRs), which are critical in various cancer signaling pathways. By binding to the ATP-binding site of FGFRs, it prevents their activation, leading to reduced cell proliferation and increased apoptosis in cancer cells.

- Impact on Biochemical Pathways : The inhibition of FGFRs affects several key pathways, particularly the RAS-MEK-ERK pathway, which regulates cell growth and survival.

Anticancer Properties

Research indicates that this compound exhibits potent anticancer activity by:

- Inducing Apoptosis : In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast cancer cells.

- Inhibiting Cell Proliferation : The compound has been observed to significantly inhibit the proliferation of cancer cells at certain concentrations, showcasing its potential as a therapeutic agent.

Enzyme Kinetics

The compound's interaction with target enzymes has been studied extensively. For instance:

- Kinetic Studies : Enzyme kinetic analyses have revealed that the compound binds effectively to its targets with varying affinities, indicating a dose-dependent response in its inhibitory effects .

Case Studies

Several studies have highlighted the biological activity of this compound:

-

Study on FGFR Inhibition :

- Objective : To evaluate the inhibitory effects on FGFRs.

- Findings : The compound was effective in reducing FGFR-mediated signaling pathways, leading to decreased tumor growth in xenograft models.

-

Apoptosis Induction in Cancer Cells :

- Objective : To assess the induction of apoptosis in breast cancer cells.

- Results : Treatment with the compound resulted in significant apoptosis as measured by caspase activation assays.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics due to its low molecular weight. Studies indicate that:

- Bioavailability : The compound shows promising bioavailability profiles, which could enhance its therapeutic efficacy in clinical settings.

- Metabolism and Excretion : Preliminary data suggest that it undergoes metabolic transformations that may influence its biological activity and duration of action.

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for 3-(Trifluoromethoxy)phenylmethanesulfonyl chloride, and how can reaction progress be monitored?

- Methodological Answer : The compound can be synthesized via sulfonation of the corresponding aryl precursor. A typical procedure involves reacting 3-(trifluoromethoxy)benzyl mercaptan with chlorine gas in a chlorinated solvent (e.g., dichloromethane) under controlled temperatures (0–5°C). Reaction progress is monitored using thin-layer chromatography (TLC) with hexane:ethyl acetate (4:1) as the mobile phase. Post-reaction, excess reagents are removed via vacuum distillation, and the product is purified by column chromatography (silica gel, gradient elution) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals should researchers prioritize?

- Methodological Answer : Key techniques include:

- ¹⁹F NMR : A singlet near δ -58 ppm (CF₃ group) and a distinct signal for the trifluoromethoxy group (δ -55 to -60 ppm) .

- ¹H NMR : Aromatic protons appear as a multiplet (δ 7.2–7.8 ppm), with the methylene group (CH₂) adjacent to the sulfonyl chloride resonating at δ 4.3–4.7 ppm .

- IR Spectroscopy : Strong S=O stretches at 1360 cm⁻¹ and 1180 cm⁻¹, and a C-F stretch near 1100–1200 cm⁻¹ .

Q. How does this sulfonyl chloride react with amines, and what side reactions should be controlled?

- Methodological Answer : It reacts with primary/secondary amines to form sulfonamides. To minimize hydrolysis, reactions should be conducted in anhydrous aprotic solvents (e.g., THF or DCM) with a base (e.g., Et₃N) to scavenge HCl. Competing hydrolysis can be suppressed by maintaining low temperatures (0–10°C) and avoiding moisture .

Advanced Research Questions

Q. How does the trifluoromethoxy substituent affect electronic properties and regioselectivity in electrophilic substitution reactions?

- Methodological Answer : The trifluoromethoxy group is a strong electron-withdrawing meta-director. Density functional theory (DFT) calculations reveal decreased electron density at the para position, favoring electrophilic attack at the ortho/meta positions. Experimental validation via competitive coupling reactions (e.g., Suzuki-Miyaura) shows >80% meta-selectivity when using Pd(PPh₃)₄ as a catalyst .

Q. What are the stability challenges of this compound under varying pH and temperature conditions, and how can degradation pathways be analyzed?

- Methodological Answer : Hydrolysis is accelerated in aqueous alkaline media (pH > 8), producing the corresponding sulfonic acid. Stability studies using HPLC-MS under controlled pH (3–10) and temperature (25–60°C) reveal a half-life of <1 hour at pH 10 (50°C). Degradation products are identified via LC-HRMS and compared with synthetic standards .

Q. How does this sulfonyl chloride perform as a sulfonating agent in multi-step syntheses compared to analogs like 4-(trifluoromethyl)benzenesulfonyl chloride?

- Methodological Answer : Kinetic studies show slower reaction rates (by ~30%) due to steric hindrance from the trifluoromethoxy group. However, its higher thermal stability (decomposition onset: 229°C vs. 215°C for 4-(trifluoromethyl) analogs) makes it preferable for high-temperature reactions. Reactivity is quantified using competitive Hammett plots with substituted anilines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.